molecular formula C12H13N3 B039123 N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine CAS No. 111225-43-5

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine

Cat. No.: B039123
CAS No.: 111225-43-5
M. Wt: 199.25 g/mol
InChI Key: MZKDMSRNGFHLFB-UHFFFAOYSA-N
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Description

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine typically involves the reaction of pyridine derivatives with pyrrole under specific conditions. One common method includes the use of allyl halides in the presence of a base to facilitate the formation of the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane to ensure the proper formation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine exerts its effects involves interactions with various molecular targets. The pyridine and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is unique due to the presence of both pyrrole and pyridine rings, as well as the allyl group.

Biological Activity

N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique structure that combines a pyridine ring with a pyrrole moiety and an allyl group. This structural configuration is believed to contribute to its biological activities by enabling interactions with various molecular targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of enzymatic functions essential for bacterial survival.

Anticancer Potential

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the progression of several cancers. In a study evaluating its efficacy against acute myeloid leukemia (AML) cell lines, the compound demonstrated potent antiproliferative activity, with IC50 values in the nanomolar range .

Case Study 1: Anticancer Activity

A recent study evaluated the biological effects of several pyrrole-based compounds, including this compound, on AML cell lines MV4-11 and Kasumi-1. The results indicated that this compound not only inhibited cell proliferation but also induced differentiation in AML cells. The most effective derivatives were identified based on their structure-activity relationship (SAR), highlighting the importance of specific functional groups for enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in cancer metabolism and bacterial survival.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

These mechanisms are critical for understanding how the compound can be optimized for therapeutic use.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
N-(pyridin-4-yl)pyridin-4-amineLacks allyl and pyrrole groupsModerateLow
Tri(pyridin-4-yl)amineContains three pyridine ringsLowModerate
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amUnique pyrrole and allyl groupsHighHigh

This table illustrates that N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amines' unique structure contributes to its superior biological activities compared to similar compounds.

Properties

IUPAC Name

N-prop-2-enyl-N-pyrrol-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-9-15(14-10-3-4-11-14)12-5-7-13-8-6-12/h2-8,10-11H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKDMSRNGFHLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=NC=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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